2-(Difluoromethoxy)-4-methoxybenzoic acid
Description
Historical Context and Discovery
The development of 2-(difluoromethoxy)-4-methoxybenzoic acid emerged from the broader scientific exploration of fluorinated aromatic compounds that began gaining prominence in the latter half of the twentieth century. While specific discovery dates for this particular compound are not extensively documented in the current literature, its synthesis and characterization align with the systematic development of difluoromethoxy-substituted benzoic acid derivatives that became increasingly important in pharmaceutical research during the 1990s and 2000s. The compound represents part of a larger family of fluorinated benzoic acids that have been systematically investigated for their unique chemical properties and potential applications.
The chemical identification and registration of this compound with the Chemical Abstracts Service under number 1293108-58-3 reflects its recognition as a distinct chemical entity worthy of scientific investigation. This cataloging occurred as part of the broader effort to systematically characterize and document fluorinated organic compounds, which have become increasingly important in medicinal chemistry and materials science research. The compound's inclusion in major chemical databases such as PubChem and its availability through specialized chemical suppliers indicates its established role in contemporary research applications.
Structural Significance and Functional Group Analysis
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical behavior and research utility. The compound consists of a benzene ring substituted with three functional groups: a carboxylic acid group, a difluoromethoxy group at the 2-position, and a methoxy group at the 4-position. The canonical Simplified Molecular Input Line Entry System representation shows the structure as COC1=CC(=C(C=C1)C(=O)O)OC(F)F, clearly depicting the spatial arrangement of these substituents.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C9H8F2O4 | Contains fluorine, oxygen, and aromatic carbon framework |
| Molecular Weight | 218.16 g/mol | Moderate molecular size suitable for diverse applications |
| Heavy Atom Count | 15 | Indicates structural complexity |
| Rotatable Bond Count | 4 | Suggests moderate conformational flexibility |
| Hydrogen Bond Acceptors | 4 | Indicates potential for intermolecular interactions |
| Hydrogen Bond Donors | 1 | Limited to carboxylic acid group |
The difluoromethoxy functional group (-OCF2H) represents a particularly significant structural element that imparts unique properties to the molecule. This group combines the electron-withdrawing effects of fluorine atoms with the ether linkage, creating a substituent that can significantly influence the electronic properties of the aromatic ring. The presence of two fluorine atoms in the methoxy group enhances the compound's stability while potentially improving its bioavailability and metabolic resistance compared to non-fluorinated analogs.
The positioning of the methoxy group at the 4-position relative to the carboxylic acid creates a para-like relationship that influences the electron density distribution across the aromatic ring. This substitution pattern, combined with the ortho-positioned difluoromethoxy group, creates a unique electronic environment that affects both the acidity of the carboxylic acid group and the overall reactivity of the molecule. The International Union of Pure and Applied Chemistry name, 4-methoxy-2-(difluoromethoxy)benzoic acid, precisely describes this substitution pattern and reflects the systematic nomenclature used in chemical literature.
Research Motivations: Academic and Industrial Relevance
The scientific interest in this compound stems from multiple research directions that highlight its value as both a synthetic building block and a compound of intrinsic interest. In academic research, this compound serves as an important model system for studying the effects of fluorine substitution on aromatic carboxylic acids. Researchers utilize this compound to investigate how the difluoromethoxy group influences molecular properties such as acidity, lipophilicity, and electronic characteristics compared to traditional methoxy-substituted benzoic acids.
Industrial applications focus primarily on the compound's role as a synthetic intermediate in the development of more complex fluorinated molecules. The pharmaceutical industry has shown particular interest in difluoromethoxy-containing compounds due to their potential for improved drug-like properties. The difluoromethoxy group is increasingly recognized as a valuable bioisostere for other functional groups, offering advantages in terms of metabolic stability and bioavailability while maintaining desired biological activity patterns.
| Research Application | Specific Focus | Industrial Relevance |
|---|---|---|
| Pharmaceutical Intermediates | Drug discovery and development | High commercial value for specialized synthesis |
| Materials Science | Fluorinated polymer precursors | Specialty chemical applications |
| Chemical Biology | Probe molecule development | Research tool applications |
| Synthetic Methodology | Fluorination reaction studies | Process development and optimization |
The compound's availability through multiple chemical suppliers, including specialized providers such as Sigma-Aldrich and various research chemical companies, indicates sustained demand from the research community. This commercial availability supports ongoing research projects that require reliable access to high-purity samples for systematic studies. The pricing and packaging options offered by suppliers reflect the compound's status as a valuable research chemical rather than a commodity product, with costs reflecting the specialized synthesis required for its production.
Structure
2D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-2-3-6(8(12)13)7(4-5)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNVRIMTHVVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293108-58-3 | |
| Record name | 2-(difluoromethoxy)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methoxybenzoic acid typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to achieve high yields and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(Difluoromethoxy)-4-formylbenzoic acid, while reduction of the carboxylic acid group can produce 2-(Difluoromethoxy)-4-methoxybenzyl alcohol .
Scientific Research Applications
2-(Difluoromethoxy)-4-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, which are key proteins in this pathway . This inhibition can lead to reduced fibrosis and improved lung function in models of pulmonary fibrosis .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent positions and electronic effects of the difluoromethoxy group distinguish 2-(difluoromethoxy)-4-methoxybenzoic acid from analogs. Key comparisons include:
Table 1: Structural and Electronic Comparisons
- Electronic Effects : The difluoromethoxy group (-OCHF₂) is more electron-withdrawing than methoxy (-OCH₃) but less than trifluoromethoxy (-OCF₃). This balance may improve solubility and bioavailability compared to fully fluorinated analogs .
- Steric Effects: The bulk of -OCHF₂ at position 2 may influence intermolecular interactions, as seen in 4-(methoxycarbonyl)-2-fluorobenzoic acid, where non-coplanarity between the carboxylic acid and benzene ring reduces crystallization efficiency .
Physicochemical Properties
- Solubility and Partitioning : Methoxy and difluoromethoxy substituents influence logP values. For example, 4-methoxybenzoic acid has a logP of 1.36, while fluorinated analogs like 2-fluoro-4-methoxybenzoic acid show increased hydrophobicity (logP ~1.8). The difluoromethoxy group may further modulate these properties .
- Acidity: The electron-withdrawing -OCHF₂ group increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.2 for 4-methoxybenzoic acid), enhancing reactivity in esterification or amidation .
Biological Activity
2-(Difluoromethoxy)-4-methoxybenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pulmonary medicine and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including experimental findings, case studies, and relevant data.
Chemical Structure and Properties
Molecular Formula : C10H9F2O4
CAS Number : 1293108-58-3
The compound features two fluorine atoms and methoxy groups, which contribute to its unique chemical reactivity and biological properties. Its structure allows it to undergo various reactions significant for further derivatization in synthetic organic chemistry.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
One of the most notable biological activities of this compound is its ability to inhibit EMT, a crucial process in the development of idiopathic pulmonary fibrosis (IPF). In vitro studies using A549 cells stimulated with TGF-β1 demonstrated that treatment with this compound led to:
- Decreased expression of fibrosis markers:
- α-SMA (alpha-smooth muscle actin)
- Vimentin
- Collagen I
- Increased expression of epithelial marker:
- E-cadherin
Furthermore, the compound reduced Smad2/3 phosphorylation levels, indicating a suppression of the TGF-β1 signaling pathway involved in EMT and fibrosis progression.
Case Studies
A recent study investigated the effects of related compounds on pulmonary fibrosis models. The compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) exhibited significant effects in vivo:
- Improved lung function in bleomycin-induced rat models.
- Reduction in lung inflammation and fibrosis markers.
- Decreased levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF) following treatment .
Data Summary
| Biological Activity | Effect | Measurement Method |
|---|---|---|
| EMT Inhibition | Decreased α-SMA, vimentin, collagen I | Western blot analysis |
| Epithelial Marker Expression | Increased E-cadherin | Immunohistochemical staining |
| Lung Function Improvement | Enhanced respiratory function | Pulmonary function tests |
| Cytokine Reduction | Lowered TNF-α, IL-6 levels | ELISA |
The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with fibrosis and inflammation. Specifically, its interaction with TGF-β1 signaling suggests that it may act as a therapeutic agent in conditions characterized by excessive fibroblast activation and tissue remodeling.
Q & A
Advanced Research Question
- In Vitro Cytotoxicity : MTT assay in HEK293 cells (LC50 > 100 µM indicates low acute toxicity) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- In Vivo Profiling : Acute oral toxicity in rodents (LD50 determination) following OECD Guideline 423 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
